molecular formula C17H21NO5S B7879865 3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid

3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid

Cat. No.: B7879865
M. Wt: 351.4 g/mol
InChI Key: YGQRGXJZHMLLRE-UHFFFAOYSA-N
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Description

3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid is a complex organic compound featuring an indole core, a cyclopentyl group, and a sulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.

  • Industry: Its unique structure makes it useful in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar indole core but lacks the cyclopentyl and sulfonyl groups.

  • Cyclopentaneacetic acid: Contains a cyclopentyl group but lacks the indole and sulfonyl functionalities.

  • Sulfonyl-containing indoles: Other indole derivatives with sulfonyl groups but different substituents.

This comprehensive overview highlights the significance of 3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3-cyclopentyl-1-methyl-2-oxo-3H-indol-5-yl)sulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-18-14-7-6-12(24(22,23)9-8-15(19)20)10-13(14)16(17(18)21)11-4-2-3-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQRGXJZHMLLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)CCC(=O)O)C(C1=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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